1,2-Benzisothiazole-3-carboxylic acid, 7-chloro-
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Overview
Description
1,2-Benzisothiazole-3-carboxylic acid is a chemical compound with the CAS Number: 40991-34-2. It has a molecular weight of 180.21 . The IUPAC name for this compound is 1H-1lambda3-benzo[d]isothiazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of 7-chloro-1,2-benzisothiazole can be achieved by treating 3-chloro-2-mercaptobenzaldehyde with chloramine (57%), or by heating 2,3-dichlorobenzaldehyde with sulphur and aqueous ammonia (46%) .Molecular Structure Analysis
The molecular formula of 1,2-Benzisothiazole-3-carboxylic acid is C8H5NO2S . For 3-Chloro-1,2-benzisothiazole, the molecular formula is C7H4ClNS and the molecular weight is 169.63 .Chemical Reactions Analysis
3-Chloro-1,2-benzisothiazole reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring .Scientific Research Applications
Chemical Synthesis and Reactivity
The reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate under phase-transfer catalysis conditions yields products like diethyl 1,2-benzisothiazol-3-ylmalonate and ethyl 1,2-benzisothiazol-3-ylacetate. This demonstrates the compound's reactivity towards nucleophilic substitution and its utility in synthesizing complex molecules (Mossini et al., 1979).
Pharmacological Applications
N-substituted-3-chloro-2-azetidinones have been synthesized and evaluated for their antibacterial activity against various microorganisms, showcasing the potential of 1,2-benzisothiazole derivatives in developing new antimicrobial agents (Chavan & Pai, 2007).
Organic Synthesis Innovations
The synthesis of 7-substituted benzo[b]thiophenes and 1,2-benzisothiazoles illustrates the compound's adaptability in organic synthesis, providing pathways to novel chloro and nitro derivatives (Rahman & Scrowston, 1984).
Biological Activities and Applications
Research into 1,2-benzisothiazol-3-one 1,1-dioxide derivatives has identified potent inhibitors of human mast cell tryptase, indicating the compound's relevance in developing treatments for inflammatory diseases (Combrink et al., 1998).
Photochemical Studies
Investigations into irradiation experiments with 2,1-benzisothiazoles have provided insights into the photochemical behavior of these compounds, expanding the understanding of their potential applications in materials science and photophysics (Jackson et al., 1979).
Diuretic and Uricosuric Activities
Studies have identified derivatives exhibiting diuretic and uricosuric activities, suggesting the therapeutic potential of 1,2-benzisothiazole-3-carboxylic acid, 7-chloro- derivatives in treating conditions like hypertension and gout (Sato et al., 1991).
Mechanism of Action
While the specific mechanism of action for 1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- is not explicitly mentioned in the search results, benzisothiazole derivatives have been found in commercial products or in nature . Some drugs contain this group, examples being riluzole and pramipexole .
For 3-Chloro-1,2-benzisothiazole, it has a melting point of 38-39°C, a boiling point of 80-86°C at 0.75mm, and a density of 1.435±0.06 g/cm3 .
Safety and Hazards
properties
IUPAC Name |
7-chloro-1,2-benzothiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIPHZZPFDETRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50789-17-8 |
Source
|
Record name | 7-chloro-1,2-benzothiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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